3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Description
3,4-Diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3,4-diethoxy-substituted aromatic ring and a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yl amine moiety.
Properties
IUPAC Name |
3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O4S/c1-7-24-16-10-9-15(11-17(16)25-8-2)26(22,23)20-14-12-18(3,4)21-19(5,6)13-14/h9-11,14,20-21H,7-8,12-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIWPUIWBOJGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps. One common approach is to start with 3,4-diethoxybenzenesulfonyl chloride, which is then reacted with 2,2,6,6-tetramethylpiperidin-4-amine under basic conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethoxy groups can be oxidized to form ethyl esters.
Reduction: : The sulfonamide group can be reduced to an amine.
Substitution: : The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Ethyl benzoate derivatives.
Reduction: : 3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenamine.
Substitution: : Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with various biological targets can be exploited to develop new drugs for treating diseases.
Industry
In industry, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
*TMP = 2,2,6,6-tetramethylpiperidin-4-yl
Research Findings and Implications
Steric Effects : The tetramethylpiperidine group in both the target compound and bis-TMP naphthalimide imposes significant steric constraints. In bis-TMP naphthalimide, this prevents π-stacking and organizes molecules into layered structures via hydrogen bonds . A similar effect may stabilize the target compound in solid-state or solution phases.
Biological Relevance : Fluorinated analogs like those in demonstrate the importance of electronic modulation (e.g., fluorine’s electron-withdrawing effects) for bioactivity. The target compound’s ethoxy groups may balance electron donation and steric bulk for optimized receptor interactions.
Biological Activity
3,4-Diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on various studies and data sources.
Chemical Structure
The compound features a sulfonamide group attached to a benzenesulfonamide core, with diethoxy and tetramethylpiperidine substituents. Its molecular formula is with a molecular weight of 358.46 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which may include enzymes and receptors involved in various physiological processes. The tetramethylpiperidine moiety is known for enhancing lipophilicity, potentially improving the compound's bioavailability and cellular uptake.
Biological Activity Data
Several studies have explored the biological effects of this compound:
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be low, indicating high potency against these pathogens.
- Enzyme Inhibition : Another research project focused on the compound's ability to inhibit carbonic anhydrase enzymes. The inhibition constant (Ki) values were calculated, showing promising results that could lead to therapeutic applications in conditions like glaucoma or metabolic disorders.
- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspases. The IC50 values indicated that it was effective at low concentrations, making it a candidate for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
